N-(4-iodophenyl)-2-nitroaniline
Description
Properties
CAS No. |
104096-04-0 |
|---|---|
Molecular Formula |
C12H9IN2O2 |
Molecular Weight |
340.12 g/mol |
IUPAC Name |
N-(4-iodophenyl)-2-nitroaniline |
InChI |
InChI=1S/C12H9IN2O2/c13-9-5-7-10(8-6-9)14-11-3-1-2-4-12(11)15(16)17/h1-8,14H |
InChI Key |
WXQWIEACEMJRDB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)NC2=CC=C(C=C2)I)[N+](=O)[O-] |
Origin of Product |
United States |
Comparison with Similar Compounds
Data Tables
Table 1: Physical and Electronic Properties
| Compound | Molecular Weight (g/mol) | Substituent Effects (σp) | Key Applications |
|---|---|---|---|
| This compound | 354.12 | +0.28 (I) | Cross-coupling, HTM synthesis |
| 4-Chloro-N-ethyl-2-nitroaniline | 215.66 | +0.23 (Cl) | Agrochemical intermediates |
| N-(4-Methoxyphenyl)-2-nitroaniline | 244.25 | -0.27 (OCH₃) | Laboratory reagents |
| N,N-Dimethyl-2-nitroaniline | 181.18 | +0.12 (N(CH₃)₂) | Dye synthesis |
Preparation Methods
Reaction of 4-Iodoaniline with 2-Fluoronitrobenzene
The most direct route involves displacing fluorine in 2-fluoronitrobenzene with 4-iodoaniline. The nitro group activates the aromatic ring, enabling NAS at the ortho position.
Typical Conditions :
-
Temperature : 120–180°C (conventional heating) or microwave-assisted (220°C, 28 min)
-
Catalyst : Anhydrous potassium fluoride (KF) to enhance fluoride displacement
Mechanistic Insights :
The nitro group withdraws electron density via resonance, stabilizing the Meisenheimer intermediate during fluoride departure. Steric effects from the para-iodo substituent may slightly reduce reaction rates compared to chloro analogues, but electronic activation dominates.
Yield Considerations :
For chloro analogues, yields range from 52% (microwave) to 93.9% (reflux with triethylamine). For iodine, expect moderate reductions (e.g., 65–85%) due to increased steric bulk, though electronic similarities may mitigate losses.
Transition Metal-Catalyzed Coupling
Ullmann Coupling
Copper-mediated coupling between 2-nitroaniline and 1-iodo-4-nitrobenzene could form the target compound. However, nitro groups may deactivate catalysts or promote side reactions.
Conditions :
-
Catalyst : Copper(I) iodide (CuI)
-
Ligand : 1,10-Phenanthroline
-
Solvent : DMSO or DMF
Challenges :
Nitro groups are strong electron-withdrawing groups, potentially inhibiting oxidative addition. This method remains speculative without empirical validation.
Buchwald-Hartwig Amination
Palladium-catalyzed coupling of 2-nitrohalobenzenes (X = Cl, Br) with 4-iodoaniline offers a modern alternative.
Optimized Parameters :
-
Catalyst : Pd₂(dba)₃ with Xantphos ligand
-
Base : Cs₂CO₃
-
Solvent : Toluene or dioxane
-
Temperature : 80–100°C
Advantages :
Tolerates electron-deficient aryl halides, but nitro groups may require careful ligand selection to prevent catalyst poisoning.
Halogen Exchange Reactions
Finkelstein-Type Substitution
Converting N-(4-chlorophenyl)-2-nitroaniline to the iodo derivative via halogen exchange is theoretically plausible but challenging for aromatic systems.
Conditions :
-
Reagent : Sodium iodide (NaI) in acetone
-
Catalyst : Copper(I) iodide
-
Temperature : Reflux (60–80°C)
Limitations :
Aromatic chlorides are less reactive than aliphatic counterparts, necessitating harsh conditions that risk nitro group reduction.
Comparative Analysis of Methods
| Method | Advantages | Limitations | Expected Yield (%) |
|---|---|---|---|
| NAS (Fluoro Displacement) | High selectivity, scalable | Requires 4-iodoaniline, moderate steric effects | 70–85 |
| Buchwald-Hartwig | Mild conditions, functional group tolerance | Costly catalysts, sensitivity to nitro groups | 50–70 |
| Ullmann Coupling | Robust for electron-deficient substrates | Low yields, side reactions | 40–60 |
Purification and Characterization
Crude products are typically purified via:
-
Column Chromatography : Silica gel with hexane/ethyl acetate gradients
-
Recrystallization : Ethanol/water or toluene/hexane mixtures
Key Characterization Data :
-
¹H NMR : Aromatic protons adjacent to nitro and iodine show deshielding (δ 7.2–8.2 ppm).
-
MS (ESI) : Molecular ion peak at m/z 345 [M+H]⁺.
Challenges and Mitigation Strategies
Q & A
Q. What are the recommended synthetic routes for N-(4-iodophenyl)-2-nitroaniline, and how do reaction conditions influence yield and purity?
- Methodological Answer : Synthesis typically involves nucleophilic aromatic substitution or coupling reactions. For example, iodophenyl derivatives can be synthesized via palladium-catalyzed cross-coupling or direct nitration of pre-iodinated aniline precursors. Reaction optimization (e.g., solvent choice, temperature, catalyst loading) is critical:
- Catalyst Systems : Use of CsF in dimethoxyethane (DME) for analogous compounds achieved 30% yield after flash chromatography .
- Characterization : Melting point (mp), / NMR, and HRMS are standard for purity verification .
- Table : Example reaction parameters for nitroaniline derivatives:
| Reagent System | Solvent | Temp (°C) | Yield (%) | Purity (HRMS) |
|---|---|---|---|---|
| CsF/DME | DME | 25 | 30 | >95% |
Q. How can structural and electronic properties of this compound be characterized experimentally?
- Methodological Answer :
- Spectroscopy : NMR (aromatic proton shifts), NMR (nitro/iodo group effects), and IR (NO stretching ~1520 cm) .
- Mass Spectrometry : HRMS confirms molecular formula (e.g., [M+H] peaks with <2 ppm error) .
- X-ray Crystallography : Resolves iodine’s heavy-atom effects on crystal packing .
Q. What are the stability considerations for nitroaniline derivatives under storage or reaction conditions?
- Methodological Answer :
- Light Sensitivity : Nitro groups are photolabile; store in amber vials at –20°C .
- Thermal Decomposition : Monitor via TGA/DSC; nitro compounds decompose exothermically above 150°C .
Advanced Research Questions
Q. What catalytic systems are effective for selective reduction of the nitro group in this compound, and how do side reactions impact product isolation?
- Methodological Answer :
- Catalysts : Au nanoparticles on silica (aqueous medium) reduce nitro to amine with >90% selectivity, but iodophenyl groups may undergo hydrodehalogenation with Pd/C .
- Side Reactions : Competing iodophenyl reduction can occur; use milder agents (NaBH/FeCl) to preserve the iodine moiety .
- Table : Catalytic performance comparison:
| Catalyst | Reducing Agent | Selectivity (%) | Byproducts |
|---|---|---|---|
| Au/SiO | NaBH | 92 | None |
| Pd/C | H | 65 | Dehalogenated products |
Q. How do steric and electronic effects of the 4-iodo substituent influence reactivity in electrophilic aromatic substitution (EAS) reactions?
- Methodological Answer :
- Electronic Effects : The electron-withdrawing nitro group deactivates the ring, while iodine’s inductive (-I) effect further directs EAS to meta/para positions.
- Steric Effects : Bulkier reagents (e.g., tert-butyl nitrite) show lower yields in nitrosation due to iodine’s steric hindrance .
- Computational Modeling : DFT studies (e.g., Gaussian 09) predict charge distribution and reaction sites .
Q. What contradictions exist in reported synthetic yields for nitroaniline derivatives, and how can reproducibility be improved?
- Methodological Answer :
- Contradictions : Yields for analogous compounds range from 30% (CsF/DME) to 70% (microwave-assisted synthesis) due to solvent purity or catalyst aging .
- Reproducibility Tips :
- Use anhydrous solvents and freshly activated molecular sieves.
- Standardize reaction monitoring (e.g., TLC at fixed R values) .
Q. What are the applications of this compound in designing photoactive or coordination complexes?
- Methodological Answer :
- Photoactivity : Nitro groups act as electron acceptors in charge-transfer complexes; iodine enhances spin-orbit coupling for triplet-state generation .
- Coordination Chemistry : Iodine’s lone pairs enable binding to transition metals (e.g., Cu), studied via UV-Vis and EPR spectroscopy .
Data Contradiction Analysis
- Catalyst Selectivity : reports high selectivity for Au/SiO, while notes Pd/C’s tendency for dehalogenation. This highlights the need for catalyst screening based on functional group preservation .
- Synthetic Yields : Low yields in (30%) vs. higher yields in microwave methods () suggest energy input (e.g., microwave vs. ambient) as a critical variable .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
